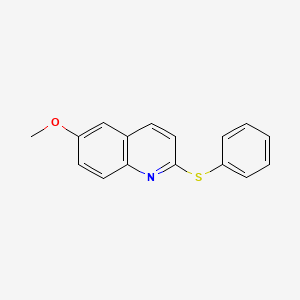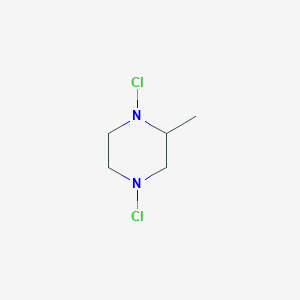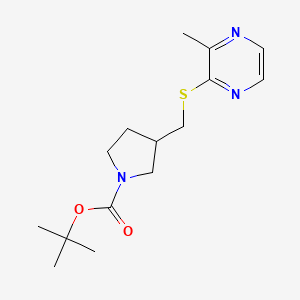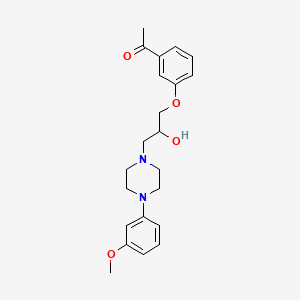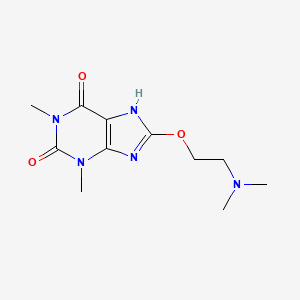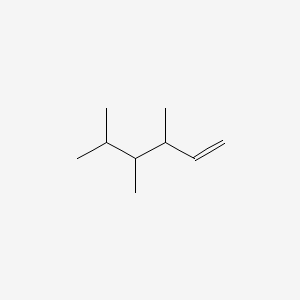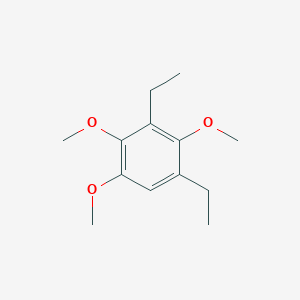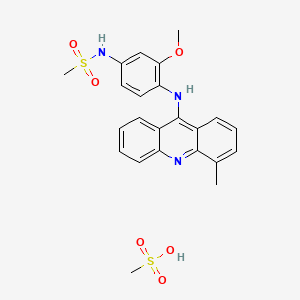
2-Nitrosobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Nitrosobenzamide is an organic compound with the molecular formula C7H6N2O2 It is a derivative of benzamide where a nitroso group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Nitrosobenzamide can be synthesized through several methods. One common approach involves the nitration of benzamide followed by reduction. The nitration process typically uses a mixture of concentrated sulfuric acid and nitric acid to introduce a nitro group to the benzamide. This is followed by a reduction step using reagents such as iron and hydrochloric acid to convert the nitro group to a nitroso group .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The process may also involve purification steps such as recrystallization to obtain high-purity this compound .
Análisis De Reacciones Químicas
Types of Reactions: 2-Nitrosobenzamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-nitrobenzamide.
Reduction: It can be reduced to form 2-aminobenzamide.
Substitution: It can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like iron and hydrochloric acid or catalytic hydrogenation.
Substitution: Conditions typically involve the use of Lewis acids or bases depending on the specific substitution reaction.
Major Products Formed:
Oxidation: 2-Nitrobenzamide
Reduction: 2-Aminobenzamide
Substitution: Various substituted benzamides depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-Nitrosobenzamide has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological molecules.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 2-Nitrosobenzamide involves its interaction with molecular targets such as enzymes and proteins. It can act as an inhibitor of certain enzymes by binding to their active sites. The nitroso group can also participate in redox reactions, affecting cellular processes. The pathways involved often include oxidative stress and modulation of signaling pathways .
Comparación Con Compuestos Similares
- 2-Nitrobenzamide
- 2-Aminobenzamide
- 3-Nitrosobenzamide
- 4-Hydroxy-3-nitrosobenzamide
Comparison: 2-Nitrosobenzamide is unique due to its nitroso group, which imparts distinct chemical reactivity compared to its nitro and amino counterparts. This makes it particularly useful in redox chemistry and as a potential therapeutic agent. Its ability to undergo specific reactions and interact with biological molecules sets it apart from similar compounds .
Propiedades
Número CAS |
89795-55-1 |
|---|---|
Fórmula molecular |
C7H6N2O2 |
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
2-nitrosobenzamide |
InChI |
InChI=1S/C7H6N2O2/c8-7(10)5-3-1-2-4-6(5)9-11/h1-4H,(H2,8,10) |
Clave InChI |
WFFLPVBJUXVNNI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C(=O)N)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


